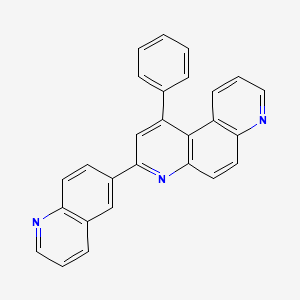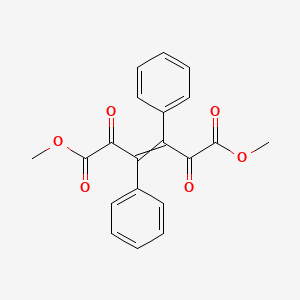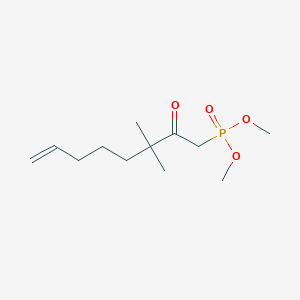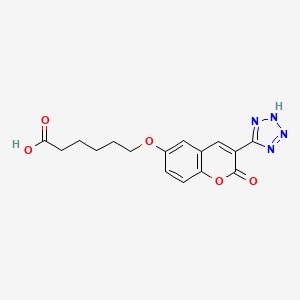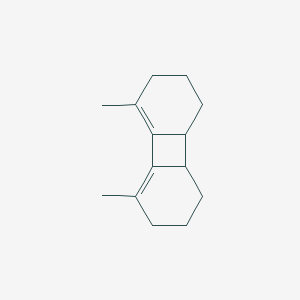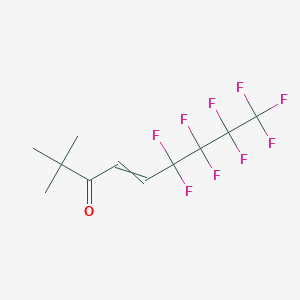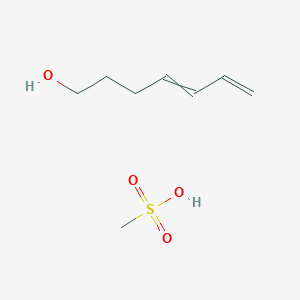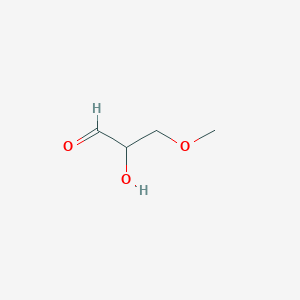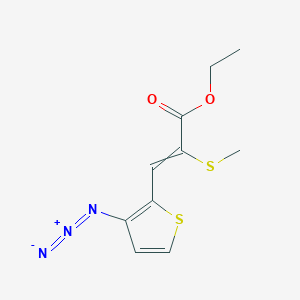
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is a synthetic organic compound that features a thiophene ring substituted with an azido group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the azido group can be introduced via nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction.
Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the prop-2-enoate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3-aminothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with an amino group instead of an azido group.
Ethyl 3-(3-bromothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with a bromo group instead of an azido group.
Uniqueness
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is unique due to the presence of the azido group, which can undergo specific reactions such as click chemistry, making it valuable for bioconjugation and materials science applications.
Propriétés
Numéro CAS |
106183-72-6 |
|---|---|
Formule moléculaire |
C10H11N3O2S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
ethyl 3-(3-azidothiophen-2-yl)-2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-10(14)9(16-2)6-8-7(12-13-11)4-5-17-8/h4-6H,3H2,1-2H3 |
Clé InChI |
HVZZYWCXDWRTFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=C(C=CS1)N=[N+]=[N-])SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


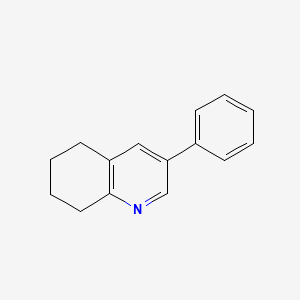
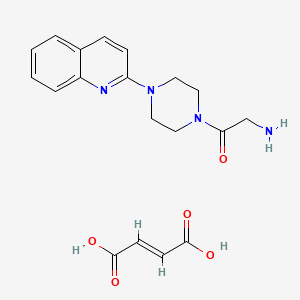

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
